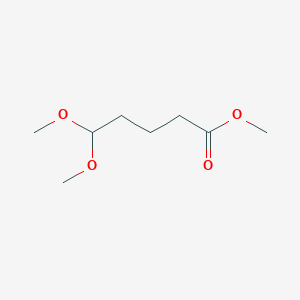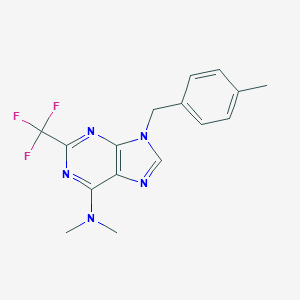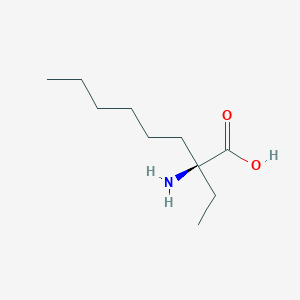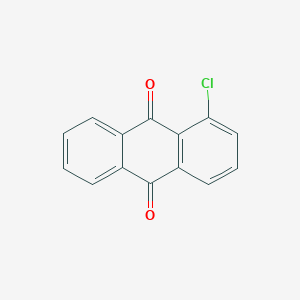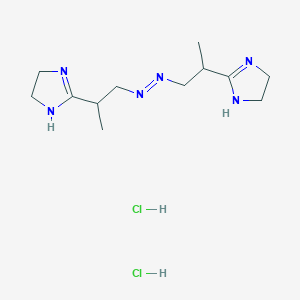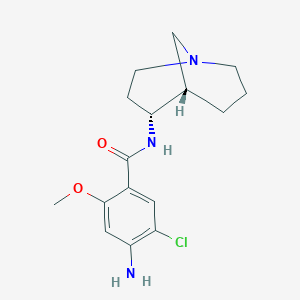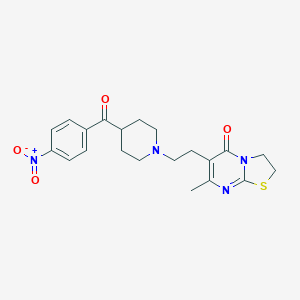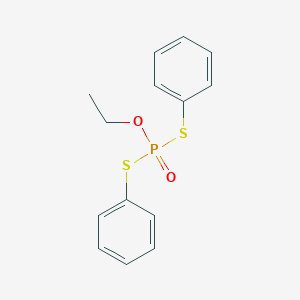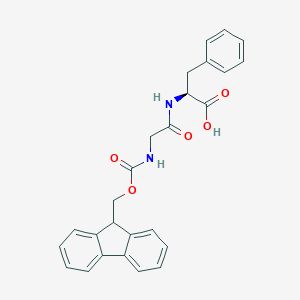
1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is a beta-carboline derivative with a trifluoromethyl group attached. Beta-carbolines are a group of indole alkaloids that are notable for their presence in a variety of medicinal plants and for their neurological effects . The trifluoromethyl group is a functional group that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely be complex due to the presence of the beta-carboline and trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s structure and reactivity .
Chemical Reactions Analysis
The chemical reactions involving “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely be influenced by the presence of the trifluoromethyl group, which is known to affect the reactivity of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely be influenced by the presence of the trifluoromethyl group, which is known to affect the properties of compounds .
作用机制
The mechanism of action of “1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would likely depend on its specific structure and the context in which it is used. For example, many beta-carbolines have been found to have neurological effects, while the trifluoromethyl group is often used in pharmaceuticals to adjust the steric and electronic properties of a lead compound .
安全和危害
属性
IUPAC Name |
1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHHRXTCMKWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372345 |
Source


|
| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
112037-78-2 |
Source


|
| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

